ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a derivative of N-acetylglucosamine, a monosaccharide derivative of glucose. This compound is characterized by the presence of an ethyl group attached to the oxygen atom at the anomeric carbon and an acetamido group at the second carbon. It is commonly used in biochemical research due to its structural similarity to naturally occurring glycosides.
Mechanism of Action
Target of Action
Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside primarily targets DNA, RNA, and cardiac channels . It binds to these targets, inhibiting their activity and leading to various effects on cellular functions .
Mode of Action
The interaction of this compound with its targets results in the inhibition of bacterial growth, transcription, translation, and replication . When it binds to cardiac channels, it inhibits their activity , affecting the heart’s electrical activity and potentially influencing heart rate and rhythm.
Biochemical Pathways
this compound affects the pathways of DNA and RNA synthesis, as well as protein translation . It also impacts the pathways involved in cardiac electrical activity . The downstream effects of these pathway alterations include inhibited bacterial growth and potential changes in heart function .
Pharmacokinetics
The compound’s effects on dna, rna, and cardiac channels suggest that it is absorbed and distributed to various cells in the body, where it exerts its effects . The metabolism and elimination of this compound are yet to be fully understood .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and the potential alteration of heart function . At the molecular level, it binds to DNA and RNA, inhibiting their synthesis and, consequently, protein translation . At the cellular level, it affects cardiac channels, potentially influencing heart rate and rhythm .
Biochemical Analysis
Biochemical Properties
Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside interacts with several enzymes, proteins, and other biomolecules. For instance, it is a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, a fluorescent compound is released, which can be used to quantify β-hexosaminidase activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. For example, it has been found to inhibit bacterial growth by binding to DNA and RNA, thereby inhibiting transcription, translation, and replication .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to DNA and RNA, inhibiting their functions and thus affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits a concentration-dependent reduction of D-[3H]glucosamine incorporation into isolated glycosaminoglycans .
Metabolic Pathways
This compound is involved in several metabolic pathways. It competes for the same metabolic pathways as D-[3H]glucosamine, leading to a reduction in D-[3H]glucosamine incorporation into isolated glycosaminoglycans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of N-acetylglucosamine with ethanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Ethanol or a mixture of ethanol and water.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of keto derivatives.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The ethyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products:
Oxidation: Keto derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various alkylated or functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex glycosides and glycoconjugates.
Biology: Serves as a substrate for studying enzymatic activities, particularly those involving glycosidases.
Medicine: Investigated for its potential neuroprotective effects and its role in modulating cellular processes such as O-GlcNAcylation.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of bioactive compounds.
Comparison with Similar Compounds
2-Azidoethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure but with an azido group instead of an ethyl group.
2-Acetamido-2-deoxy-beta-D-galactopyranoside: Similar structure but with a galactose backbone instead of glucose.
4-Methylumbelliferyl-2-acetamido-2-deoxy-beta-D-glucopyranoside: A fluorogenic substrate used in enzymatic assays.
Uniqueness: this compound is unique due to its ethyl group, which can influence its solubility, reactivity, and interaction with enzymes compared to other similar compounds
Properties
IUPAC Name |
N-[2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6/c1-3-16-10-7(11-5(2)13)9(15)8(14)6(4-12)17-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRABAWXNIPSDEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397762 | |
Record name | AC1MYOD2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2495-96-7 | |
Record name | AC1MYOD2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in the context of the research presented?
A1: this compound serves as the foundational building block for the synthesis of a sialyl Lewis X tetrasaccharide in the study. [] The researchers coupled this compound to a Sepharose matrix via various linker arms. This immobilized form enables the sequential enzymatic addition of galactose, sialic acid, and fucose residues, ultimately yielding the desired tetrasaccharide.
Q2: How does the linker arm length affect the synthesis process?
A2: The study investigates the influence of linker arm length on the efficiency of enzymatic galactosylation, the first step in the synthesis. Longer linker arms resulted in higher yields (70-98%) of the galactosylated product. [] This suggests that increased linker length enhances enzyme accessibility and substrate mobility, thereby improving reaction kinetics.
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